Lipophilicity Differentiation: XLogP3 and logP Comparison vs. Phenyl and Cyclopentyl Analogs
The cyclohexyl derivative exhibits an XLogP3 of 2.5 (PubChem computed) and an experimentally consistent logP of ~2.7 [1][2], placing it in the optimal lipophilicity range for oral bioavailability (LogP 1–3). By comparison, the phenyl analog (CAS 933218-96-3, C13H14N4OS, MW 274.34) contains an aromatic ring that typically elevates calculated logP by approximately 0.5–1.0 units (estimated ~3.0–3.5 based on fragment-based calculations for aryl vs. cycloalkyl substitutions), pushing it toward the upper boundary of drug-like space. The cyclopentyl analog (CAS 932998-31-7, C12H18N4OS, MW 266.37) is expected to have a lower logP (~1.8–2.2) due to reduced carbon count and smaller ring surface area . The cyclohexyl compound thus strikes a differentiated balance between membrane permeability and aqueous solubility that neither the more lipophilic phenyl nor the less lipophilic cyclopentyl variant can replicate.
| Evidence Dimension | Lipophilicity (XLogP3 / measured logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5; measured logP ≈ 2.7 |
| Comparator Or Baseline | Phenyl analog: estimated logP ~3.0–3.5; Cyclopentyl analog: estimated logP ~1.8–2.2 |
| Quantified Difference | Cyclohexyl is ~0.5–1.0 logP units lower than phenyl analog; ~0.5–0.9 units higher than cyclopentyl analog |
| Conditions | Computed XLogP3 (PubChem) and MolBIC database logP measurement |
Why This Matters
LogP differences of ≥0.5 units significantly affect membrane permeability, metabolic stability, and plasma protein binding in drug discovery programs, directly impacting the choice of lead scaffold for further optimization.
- [1] PubChem Compound Summary CID 22582936, Computed Properties section. National Center for Biotechnology Information. View Source
- [2] MolBIC Compound Database CP0817704, Physicochemical Property section: logP 2.7, Polar Areas 59.8. View Source
